molecular formula C15H15F3N4O B279852 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE

Cat. No.: B279852
M. Wt: 324.3 g/mol
InChI Key: ZYFOEAGIIGHQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has become an important technique in the synthesis of pharmaceuticals and agrochemicals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyrazole or pyridine rings.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring play crucial roles in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE is unique due to its combination of a trifluoromethyl group, pyrazole ring, and pyridine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15F3N4O

Molecular Weight

324.3 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)13-6-12(11-3-4-11)22(21-13)9-14(23)20-8-10-2-1-5-19-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,20,23)

InChI Key

ZYFOEAGIIGHQHO-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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